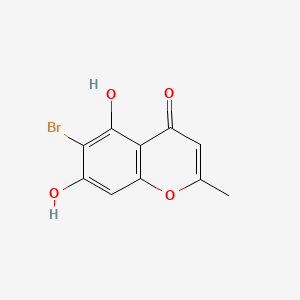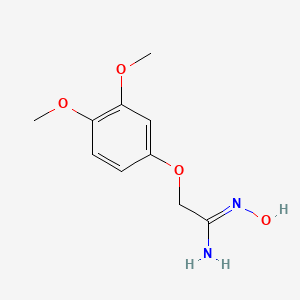
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate is a complex organic compound that features a tetrahydrofuran ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate typically involves multiple steps. One common approach includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The final step often involves acetylation to form the acetate ester.
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar compounds . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
化学反応の分析
Types of Reactions
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethynyl group would yield an alkene or alkane.
科学的研究の応用
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, while the hydroxyl and acetate groups can undergo enzymatic transformations. The tert-butyldiphenylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl methyl ether
- (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl propionate
Uniqueness
The unique combination of functional groups in (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate provides distinct reactivity patterns and potential applications. The presence of the ethynyl group allows for click chemistry reactions, while the tert-butyldiphenylsilyl group offers steric protection, enhancing the compound’s stability and selectivity in reactions.
特性
分子式 |
C25H30O5Si |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
[(2S,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-ethynyl-4-hydroxyoxolan-2-yl] acetate |
InChI |
InChI=1S/C25H30O5Si/c1-6-25(22(27)17-23(30-25)29-19(2)26)18-28-31(24(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h1,7-16,22-23,27H,17-18H2,2-5H3/t22-,23+,25+/m0/s1 |
InChIキー |
YZFFTVAEQPVTTO-JBRSBNLGSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H]([C@](O1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C#C)O |
正規SMILES |
CC(=O)OC1CC(C(O1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


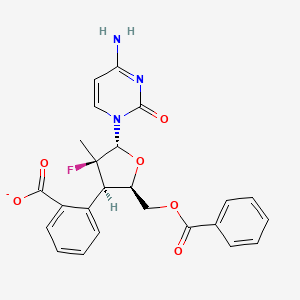
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
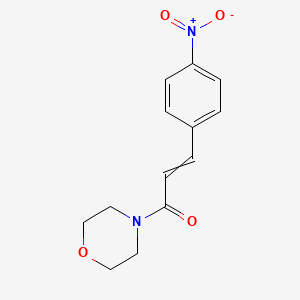
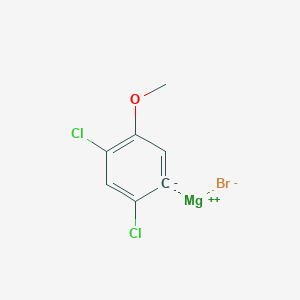
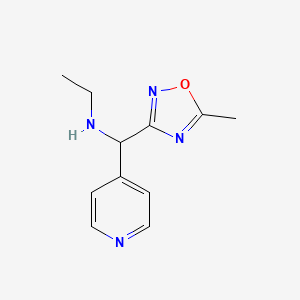
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
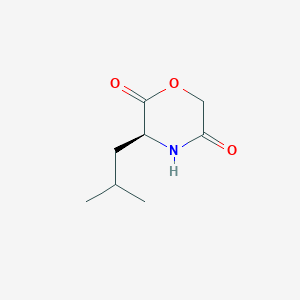
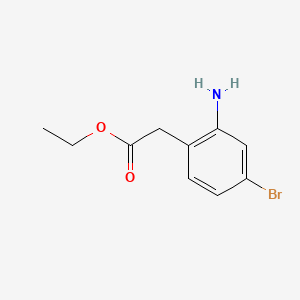
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)


